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Compound of Interest

Compound Name: 6-Bromopyridin-3-amine

Cat. No.: B021960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile chemical intermediate, 6-Bromopyridin-3-amine (CAS No. 13534-97-9). The

information presented herein is essential for the structural elucidation, quality control, and

reaction monitoring of this compound in research and development settings.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Bromopyridin-3-amine,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.0 Doublet ~2.5 H-2

~7.2 Doublet of Doublets ~8.5, 2.5 H-4

~7.4 Doublet ~8.5 H-5

~4.0 Broad Singlet - -NH₂
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Note: The predicted ¹H NMR data is based on the analysis of structurally analogous

compounds and computational models. Experimental values may vary depending on the

solvent and other acquisition parameters.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~145.0 C-2

~140.0 C-6

~138.0 C-3

~125.0 C-4

~110.0 C-5

Note: The predicted ¹³C NMR data is based on computational models and data from similar

pyridine derivatives.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode

3450 - 3300 Medium
N-H Asymmetric & Symmetric

Stretch

3200 - 3000 Medium Aromatic C-H Stretch

1620 - 1580 Strong N-H Scissoring (Bending)

1580 - 1450 Strong C=C and C=N Ring Stretching

1350 - 1250 Medium C-N Stretching

850 - 750 Strong C-H Out-of-plane Bending

700 - 600 Medium C-Br Stretch

Note: The IR data is based on expected characteristic vibrational modes for 3-aminopyridine

derivatives.[1]
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Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

174 High [M+H]⁺ (with ⁸¹Br)

172 High [M+H]⁺ (with ⁷⁹Br)

93 Medium [M-Br]⁺

Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry

(GC-MS) analysis.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 6-Bromopyridin-3-amine.

Materials and Equipment:

6-Bromopyridin-3-amine sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

High-quality 5 mm NMR tubes

Vortex mixer

NMR Spectrometer (e.g., 400 MHz or higher)

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

Sample Preparation:
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Accurately weigh 5-10 mg of the 6-Bromopyridin-3-amine sample for ¹H NMR, or 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

If any solid particles remain, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube.

Add a small amount of TMS as an internal standard for chemical shift referencing (typically

to 0 ppm).

Cap the NMR tube securely.

Spectrometer Setup and Data Acquisition:

Insert the prepared NMR tube into the spectrometer's sample holder.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse programs.

Data Processing and Analysis:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei.

Infrared (IR) Spectroscopy
Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) transmission spectrum of

solid 6-Bromopyridin-3-amine.

Materials and Equipment:

6-Bromopyridin-3-amine sample

Infrared (IR) grade Potassium Bromide (KBr)

Agate mortar and pestle

Hydraulic press and pellet-forming die

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet):

Place approximately 1-2 mg of the 6-Bromopyridin-3-amine sample into the agate

mortar.

Add about 100-200 mg of dry, IR-grade KBr to the mortar.

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is

obtained.

Transfer a portion of the powdered mixture into the pellet die.

Assemble the die and place it in the hydraulic press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.
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Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to

correct for atmospheric and instrumental interferences.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Data Processing and Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Identify and label the significant absorption bands and correlate them to the functional

groups present in the molecule.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

structural relationships of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b021960
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromopyridin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromopyridin-3-amine
https://www.benchchem.com/product/b021960#spectroscopic-data-nmr-ir-ms-of-6-bromopyridin-3-amine
https://www.benchchem.com/product/b021960#spectroscopic-data-nmr-ir-ms-of-6-bromopyridin-3-amine
https://www.benchchem.com/product/b021960#spectroscopic-data-nmr-ir-ms-of-6-bromopyridin-3-amine
https://www.benchchem.com/product/b021960#spectroscopic-data-nmr-ir-ms-of-6-bromopyridin-3-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b021960?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

